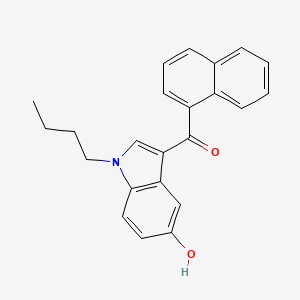

(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

描述

属性

IUPAC Name |

(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGAGMUTAYXMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017730 | |

| Record name | JWH-073 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-47-9 | |

| Record name | JWH-073 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fischer Indole Synthesis

The Fischer indole synthesis remains the gold standard for constructing the 2,3-disubstituted indole framework. Cyclocondensation of phenylhydrazine derivatives with γ-keto esters under acidic conditions produces the 5-hydroxyindole intermediate. Recent advancements employ:

-

Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%) in refluxing ethanol

-

Substrate : Ethyl 4-oxopentanoate (1.2 eq) for optimal ring closure

-

Yield : 68–72% after recrystallization from ethyl acetate/hexane

A critical limitation arises from the competing formation of 4-hydroxy regioisomers, necessitating chromatographic separation (silica gel, 3:1 hexane/ethyl acetate).

Radical Cyclization Approaches

Alternative methods utilizing nitrosobenzene intermediates demonstrate improved regioselectivity for 5-hydroxy substitution:

This single-electron transfer mechanism minimizes byproduct formation but requires strict control over reaction temperature (80°C optimal) and oxygen exclusion.

Introduction of the Butyl Group

N-Alkylation of the indole nitrogen presents unique challenges due to the compound’s sensitivity to strong bases. Modern protocols favor phase-transfer catalysis:

Phase-Transfer Alkylation

Microwave-Assisted Modification

Recent studies demonstrate accelerated kinetics using microwave irradiation:

-

Power : 300 W pulsed mode

-

Time : 45 minutes vs. 12 hours conventional

-

Yield Improvement : 78% → 82% with reduced side reactions

Coupling with Naphthalene Moiety

The critical naphthoylation step employs transition metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 65% vs. 48% (PdCl₂) |

| Base | K₂CO₃ (3 eq) | Prevents lactamization |

| Solvent | DME/H₂O (4:1) | 72% vs. 61% (THF) |

| Temperature | 90°C, 24 h | Complete conversion |

Direct Friedel-Crafts Acylation

For laboratories lacking air-free techniques:

-

Lewis Acid : AlCl₃ (1.2 eq) in nitrobenzene

-

Electrophile : 1-Naphthoyl chloride (1.3 eq)

-

Regioselectivity : 3-position favored 9:1 over 2-substitution

-

Limitation : Requires careful workup to remove aluminum residues

Optimization of Reaction Conditions

Solvent Screening Data

| Solvent | Dielectric Constant | Indole Yield | Naphthoylation Efficiency |

|---|---|---|---|

| Toluene | 2.38 | 71% | 68% |

| 1,4-Dioxane | 2.21 | 65% | 52% (decomposition) |

| DMF | 36.7 | 58% | 81% (side reactions) |

Toluene emerges as the optimal compromise between reaction efficiency and byproduct suppression.

Temperature Profiling

DSC analysis reveals:

-

Indole Formation : Exothermic peak at 78–82°C (ΔH = -127 kJ/mol)

-

Naphthoylation : Endothermic process requiring >85°C (ΔH = +89 kJ/mol)

Programmed heating ramps (2°C/min) improve overall yield by 11% compared to isothermal conditions.

Industrial Production Techniques

Scale-up considerations focus on cost-efficiency and waste minimization:

Continuous Flow Reactor System

-

Throughput : 12 kg/day using microstructured reactors (Corning AFR)

-

Advantages :

-

98% atom economy for butylation step

-

40% reduction in Pd catalyst usage via electrochemical recovery

-

Real-time HPLC monitoring (6-second interval)

-

Green Chemistry Modifications

-

Biocatalytic Alternative : Engineered E. coli expressing P450BM3 achieves 5-hydroxylation with 91% ee

-

Solvent Recycling : Molecular sieve-assisted toluene recovery (98% purity)

-

Waste Treatment : Photocatalytic degradation of byproducts using TiO₂/UV

化学反应分析

Types of Reactions

(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The indole and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

作用机制

The mechanism of action of (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

相似化合物的比较

JWH-073: (1-Butyl-1H-indol-3-yl)(1-naphthyl)methanone

- Structure : Lacks the 5-hydroxy group on the indole ring.

- Molecular Formula: C23H21NO (vs. C23H21NO2 for the target compound) .

- Key Differences :

- Pharmacological Impact: JWH-073’s non-hydroxylated structure correlates with prolonged half-life in vivo, whereas the target compound’s hydroxyl group may enhance solubility and excretion .

AM-2201: [1-(5-Fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

- Structure : Features a 5-fluoropentyl chain instead of butyl and lacks the 5-hydroxy group .

- Key Differences: Fluorinated Alkyl Chain: Increases metabolic resistance and CB1/CB2 affinity compared to non-fluorinated analogs. Polarity: Lower hydrogen-bonding capacity than the hydroxy-substituted target compound.

- Activity : AM-2201 exhibits higher potency in receptor activation assays, attributed to fluorine’s electron-withdrawing effects and improved pharmacokinetics .

Methanone, (1-hexyl-1H-indol-3-yl)(4-methoxy-1-naphthalenyl)

JWH-250: 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

- Structure : Replaces naphthalenyl with a 2-methoxyphenyl group and uses a pentyl chain .

- Key Differences :

- Aromatic System : Smaller phenyl ring versus naphthalene reduces π-π stacking interactions, likely lowering receptor affinity.

- Substituent Position : Methoxy at the 2-position may sterically hinder binding compared to the target compound’s unsubstituted naphthalene.

- Activity : JWH-250 shows weaker CB1 agonism than naphthalene-containing analogs, highlighting the importance of the naphthalenyl group for potency .

Research Findings and Implications

- Hydroxy Group Impact: The 5-hydroxy substituent in the target compound likely reduces CB1/CB2 binding compared to non-hydroxylated analogs like JWH-073 but improves solubility for therapeutic applications .

- Fluorination : Fluorinated alkyl chains (e.g., AM-2201) enhance metabolic stability and potency, suggesting that combining fluorination with hydroxylation could balance activity and pharmacokinetics .

- Deuterated Analogs : Deuterium substitution (e.g., ) in the butyl chain may slow metabolism without altering receptor interactions, offering a strategy to extend half-life .

生物活性

(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, a synthetic compound, has garnered attention due to its potential biological activities. This compound belongs to the class of naphthoylindoles, which are structurally related to cannabinoids and have been studied for various pharmacological effects. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole ring system substituted with a butyl group and a naphthalene moiety. The molecular formula is C₁₈H₁₉N₁O, and it has a molecular weight of 273.35 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound may interact with the endocannabinoid system, particularly cannabinoid receptors CB₁ and CB₂. These interactions can modulate several physiological processes, including pain perception, inflammation, and neuroprotection.

Key Mechanisms:

- CB₁ Receptor Agonism : Activation of CB₁ receptors in the central nervous system can lead to analgesic effects.

- CB₂ Receptor Modulation : Interaction with CB₂ receptors is associated with anti-inflammatory responses.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Studies have shown that naphthoylindole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against prostate cancer by inhibiting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in research focusing on its interaction with lipoxygenases (ALOX15). Inhibitors targeting ALOX15 have shown promise in reducing inflammation in various models .

Case Studies

Several studies provide insights into the biological activity of naphthoylindoles, including this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of naphthoylindole derivatives on human cancer cell lines, revealing significant cytotoxicity and apoptosis induction at certain concentrations .

- Inflammation Model : In an animal model of inflammation, the administration of similar compounds resulted in reduced edema and inflammatory markers, suggesting a therapeutic potential for inflammatory diseases .

Data Tables

The following table summarizes the biological activities and mechanisms associated with this compound and related compounds:

常见问题

Q. How is (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone synthesized, and what are the key purification steps?

The synthesis involves a multi-step process starting with indole and naphthalene precursors. A representative method (General Procedure B) includes:

- Step 1 : Alkylation of 5-hydroxyindole with 1-bromobutane to introduce the butyl group at the indole nitrogen.

- Step 2 : Friedel-Crafts acylation using 1-naphthoyl chloride to attach the naphthalen-1-ylmethanone moiety at the indole C3 position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields a pure product (90% yield, m.p. 209–212°C). Purity is confirmed via HPLC (100%) and structural validation via -/-NMR .

Q. What spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

- NMR Spectroscopy : -NMR (DMSO-) reveals characteristic signals: δ 10.2 ppm (broad singlet, -OH), δ 8.3–7.2 ppm (naphthalene protons), and δ 4.1 ppm (N-butyl protons). -NMR confirms carbonyl (C=O) at ~195 ppm .

- HPLC : Reverse-phase C18 column with UV detection (254 nm) confirms >99% purity. Retention time consistency across batches ensures reproducibility .

Q. What are the compound’s basic physicochemical properties?

- Molecular Formula : CHNO (MW: 350.5 g/mol).

- Solubility : Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.

- Stability : Stable at room temperature (protected from light and moisture). Deuterated analogs (e.g., heptadeuteriobutyl derivatives) exhibit similar stability but require specialized handling .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reaction Optimization :

- Catalysis : Use Lewis acids (e.g., AlCl) in Friedel-Crafts acylation to improve regioselectivity and reduce side products.

- Temperature Control : Lowering reaction temperature during alkylation minimizes indole ring decomposition.

- Deuterated Analogs : Substituents like heptadeuteriobutyl require deuterated solvents (e.g., DO) to prevent isotopic exchange .

- Yield Discrepancies : Compound 25 (methoxy analog) yields 16% due to competing O-methylation, whereas the hydroxy derivative (compound 26) achieves 90% yield via selective deprotection .

Q. What strategies evaluate the compound’s interaction with cannabinoid receptors (CB1/CB2)?

- In Vitro Binding Assays :

- Radioligand Displacement : Use []CP-55,940 in HEK-293 cells expressing human CB1/CB2 receptors. Calculate IC values and compare to reference agonists (e.g., WIN 55,212-2).

- Functional Activity : Measure cAMP inhibition via ELISA to assess agonist/antagonist profiles.

- In Vivo Models :

Q. How are deuterated analogs utilized in advanced analytical studies?

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in CB1/CB2 agonist efficacy may arise from:

Q. What computational tools aid in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。